![molecular formula C22H25FN4O2 B2995129 4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 894024-49-8](/img/structure/B2995129.png)
4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of nitrogen-containing heterocyclic compounds like piperazine and triazolo-pyrazine . These moieties can serve as frameworks for small molecule synthesis, drug design, and drug discovery . For instance, some of the piperazine and triazolo-pyrazine derivatives have shown diverse biological activities .Molecular Structure Analysis
The molecular structure of “4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide” is unique and allows for potential breakthroughs in various fields. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a solid form, a boiling point of 118-123 °C/0.1 mmHg (lit.), and a melting point of 30-33 °C (lit.) .Applications De Recherche Scientifique
Antineoplastic Activities
Research on flumatinib, a compound structurally related to "4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide," has shown its effectiveness as a tyrosine kinase inhibitor in treating chronic myelogenous leukemia (CML). The study identified the main metabolic pathways in humans, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).
Neurotransmitter Receptor Interactions
Another study used a structurally similar compound as a molecular imaging probe to quantify serotonin 1A (5-HT1A) receptor densities in Alzheimer's disease patients. The findings revealed significant decreases in receptor densities in both hippocampi and raphe nuclei, correlating with clinical symptom severity (Kepe et al., 2006).
Antimicrobial and Antiviral Activities
Derivatives of piperazine, akin to the target compound, were synthesized and evaluated for their potential as antipsychotic agents, showcasing the diverse utility of such molecules in drug discovery. These compounds were assessed for their binding to dopamine and serotonin receptors, highlighting their potential in treating psychotic disorders (Norman et al., 1996).
Drug Metabolism and Pharmacokinetics
Investigations into compounds like "this compound" often focus on their metabolism and pharmacokinetics to better understand their potential therapeutic applications. One study on the metabolism of flumatinib in CML patients provided insights into its metabolites and metabolic pathways, which is crucial for optimizing its efficacy and safety profile (Gong et al., 2010).
Safety and Hazards
Orientations Futures
The future directions for “4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide” and similar compounds involve further exploration of their diverse biological activities and their potential for novel therapeutic possibilities . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Target of Action
Similar compounds have been involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido [1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have shown to have cytotoxic and antiplasmodial activity, cholinesterase and aβ-aggregation inhibition . These activities suggest that the compound may interact with biochemical pathways related to cell growth, immune response, and neural signaling.
Result of Action
Similar compounds have shown to have cytotoxic and antiplasmodial activity, cholinesterase and aβ-aggregation inhibition . These activities suggest that the compound may have potential therapeutic applications in treating diseases related to these biological activities.
Propriétés
IUPAC Name |
4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c23-18-7-4-8-20(13-18)27-16-19(14-21(27)28)24-22(29)26-11-9-25(10-12-26)15-17-5-2-1-3-6-17/h1-8,13,19H,9-12,14-16H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXALZWNUIVZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2995046.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2995048.png)
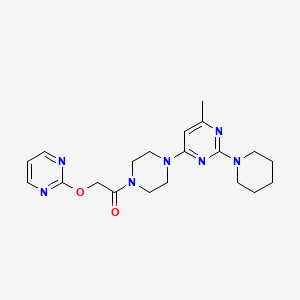
![N-(4-acetylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2995050.png)
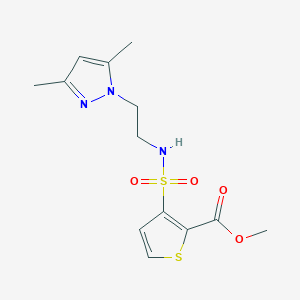

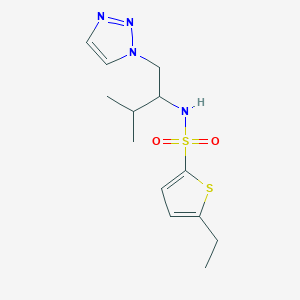
![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2995059.png)
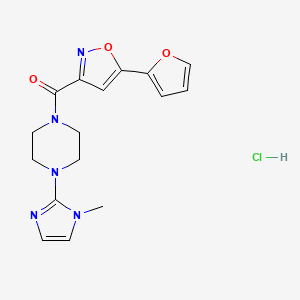
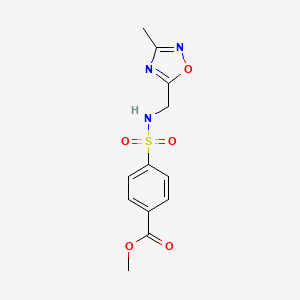
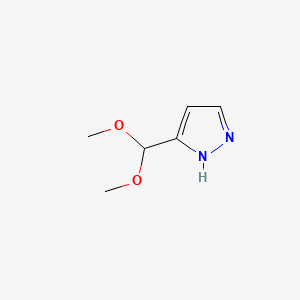
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2995064.png)

![2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2995069.png)
